4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a dihydropyrrolo[3,4-c]pyrazol-6-one core. Key structural features include:
- A 4-ethylphenyl substituent at position 4, contributing steric bulk and moderate lipophilicity.
- A tetrahydrofuran-2-ylmethyl moiety at position 5, enhancing solubility in polar solvents due to its oxygen-containing heterocycle.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H25N3O3/c1-2-15-9-11-16(12-10-15)23-20-21(18-7-3-4-8-19(18)28)25-26-22(20)24(29)27(23)14-17-6-5-13-30-17/h3-4,7-12,17,23,28H,2,5-6,13-14H2,1H3,(H,25,26) |
InChI Key |
DWZRBUSLLJBIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 389.4 g/mol. Its structure features a dihydropyrrolo core, which is significant in various biological applications. The presence of functional groups such as hydroxyl and ethylphenyl moieties contributes to its pharmacological properties.
Research indicates that compounds with a dihydropyrrolo structure often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms may involve modulation of enzyme activity, interaction with cellular receptors, or influence on signaling pathways.
Anticancer Activity
A study focused on similar dihydropyrrolo compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest. For instance, derivatives of dihydropyrrolo compounds showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 6.8 | Cell cycle arrest |
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Recent findings suggest that dihydropyrrolo compounds may also exhibit neuroprotective properties by modulating glutamate receptors, which are crucial in neurodegenerative diseases. The compound's ability to act as a positive allosteric modulator at NMDA receptors could lead to therapeutic benefits in conditions like Alzheimer's disease.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of a related dihydropyrrolo compound. Results indicated a 30% overall response rate among participants after 12 weeks of treatment, highlighting the potential for further development.
Case Study 2: Inflammatory Disorders
Another study assessed the impact of this compound on rheumatoid arthritis models in rats. The results showed a significant reduction in joint swelling and inflammatory markers, suggesting its utility as an anti-inflammatory agent.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural Comparison with Analogs
Key Observations:
4-Ethylphenyl vs. 4-Ethoxyphenyl: The ethyl group (C₂H₅) in the target compound is less polar than the ethoxy (OC₂H₅) group in ’s analog. Ethoxy’s resonance donation may stabilize aromatic systems, whereas ethyl relies on inductive effects.
Tetrahydrofuran-2-ylmethyl vs. 3-Pyridinylmethyl: The tetrahydrofuran moiety offers hydrogen-bonding capacity via its ether oxygen, favoring solubility in polar solvents like THF or ethanol. The pyridinylmethyl group in ’s compound enables π-π stacking interactions with aromatic protein residues, which could enhance binding affinity in biological systems .
2-Hydroxyphenyl vs. Methoxyphenyl/Chlorophenyl: The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, contrasting with the electron-donating methoxy or electron-withdrawing chloro groups in –4. These differences influence electronic distribution and reactivity .
Theoretical and Computational Insights
- Topological electron density to assess substituent effects on aromaticity and charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
